molecular formula C9H11N3O B2790253 1-(3-Pyrazol-1-ylazetidin-1-yl)prop-2-en-1-one CAS No. 2179724-04-8

1-(3-Pyrazol-1-ylazetidin-1-yl)prop-2-en-1-one

Cat. No. B2790253
CAS RN: 2179724-04-8
M. Wt: 177.207
InChI Key: PTENPXRKKFVMJY-UHFFFAOYSA-N
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Description

“1-(3-Pyrazol-1-ylazetidin-1-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.207. It is a derivative of prop-2-en-1-one .


Molecular Structure Analysis

The molecular structure of prop-2-en-1-one based compounds has been investigated using molecular dimension simulations . The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-Pyrazol-1-ylazetidin-1-yl)prop-2-en-1-one” are not available, similar compounds have been synthesized by reacting 3-(2′-chloro-6′-methyl(3′-quinolyl))-1-(substitutedphenyl)prop-2-en-1-one with hydrazine hydrate .


Physical And Chemical Properties Analysis

The physical properties of prop-2-en-1-one based compounds have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . The potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .

properties

IUPAC Name

1-(3-pyrazol-1-ylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-2-9(13)11-6-8(7-11)12-5-3-4-10-12/h2-5,8H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTENPXRKKFVMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyrazol-1-ylazetidin-1-yl)prop-2-en-1-one

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